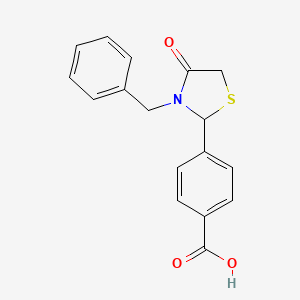

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid

Description

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid is a thiazolidinone derivative characterized by a benzoic acid moiety para-substituted to a thiazolidinone ring. The thiazolidinone core features a benzyl group at position 3 and a ketone at position 3. This compound belongs to a class of molecules studied for their biological activities, including enzyme inhibition (e.g., matrix metalloproteinases, MMPs) and antimicrobial properties . Its synthesis typically involves cyclocondensation reactions between substituted benzoic acid derivatives and thiol-bearing reagents like mercaptoacetic acid, often catalyzed by anhydrous ZnCl₂ in dimethylformamide (DMF) .

Properties

IUPAC Name |

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-15-11-22-16(13-6-8-14(9-7-13)17(20)21)18(15)10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJPLFKBINIONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schiff Base Formation

The synthesis begins with preparing a Schiff base from 4-aminobenzoic acid and benzaldehyde. Benzylamine reacts with 4-carboxybenzaldehyde in ethanol under reflux (4–6 hours), forming 4-(benzylideneamino)benzoic acid. The imine linkage (C=N) is confirmed via infrared (IR) spectroscopy at 1650 cm⁻¹.

Thiazolidinone Ring Closure

The Schiff base undergoes cyclocondensation with mercaptoacetic acid in dimethylformamide (DMF) using anhydrous ZnCl₂ (5 mol%) as a catalyst. Refluxing at 110°C for 8 hours induces nucleophilic attack by the thiol group on the imine carbon, followed by cyclization and dehydration.

Reaction Conditions

- Solvent: DMF (25 mL per 0.01 mol Schiff base)

- Catalyst: ZnCl₂ (0.5 g)

- Yield: 65% after crystallization from DMF

Characterization Data

- IR (KBr): 1690 cm⁻¹ (C=O, thiazolidinone), 2868 cm⁻¹ (–COOH), 1251 cm⁻¹ (C–O).

- ¹H NMR (DMSO-d₆): δ 7.80 (d, 2H, Ar–H), 7.45 (m, 5H, benzyl–H), 4.20 (s, 2H, N–CH₂), 3.55 (s, 2H, S–CH₂).

Green Chemistry Approaches

Montmorillonite KSF-Mediated Synthesis

A solvent-free method employs montmorillonite KSF clay (3.5 g) as a solid acid catalyst. The Schiff base and mercaptoacetic acid are adsorbed onto the clay and irradiated under microwaves (300 W, 5–10 minutes), achieving 48% yield.

Advantages

Mechanochemical Grinding

Ball milling the Schiff base with mercaptoacetic acid (1:1.2 molar ratio) and KSF clay (10 wt%) for 30 minutes at 25°C affords the product in 52% yield, validated by thin-layer chromatography (TLC).

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Conventional | ZnCl₂ | DMF | 110 | 8 h | 65 |

| Microwave | Mont.KSF | None | 100 | 10 m | 48 |

| Mechanochemical | Mont.KSF | None | 25 | 30 m | 52 |

Key trends:

- Conventional methods prioritize yield (65%) but require prolonged heating.

- Solvent-free strategies reduce environmental impact but necessitate catalyst optimization.

Mechanistic Insights

Cyclization Pathway

- Nucleophilic Attack: Mercaptoacetic acid’s thiol (–SH) attacks the electrophilic imine carbon of the Schiff base.

- Proton Transfer: Nitrogen captures a proton, enabling ring closure.

- Dehydration: Loss of water forms the thiazolidinone ring, stabilized by conjugation with the benzoic acid moiety.

Stereoelectronic Effects

- The benzyl group at position 3 enhances ring stability via π–π stacking with the aromatic benzoic acid.

- Electron-withdrawing carboxyl groups direct cyclization regioselectivity.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its anti-inflammatory and neuroprotective activities are being explored for therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring enhances its ability to interact with biological molecules, leading to its diverse pharmacological effects. For instance, it can inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Methyl 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate

- Key Difference : Methyl ester replaces the carboxylic acid group.

- Ester derivatives are often used as prodrugs to enhance membrane permeability .

4-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid

- Key Difference: Incorporates a benzylidene group (C₆H₅–CH=) at position 5 of the thiazolidinone ring and a thioxo (C=S) group instead of oxo (C=O) at position 2.

- The benzylidene moiety introduces rigidity, affecting binding affinity .

3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Key Observations:

- Para-substituted benzoic acid is critical for MMP-9 inhibition due to optimal positioning of the carboxylate group for Zn²⁺ coordination .

- Thioxo substitution (C=S) enhances antimicrobial activity compared to oxo (C=O) derivatives, likely due to increased electrophilicity .

- Benzyl vs. Benzylidene : Benzylidene derivatives exhibit improved π-π stacking in enzyme pockets, enhancing binding affinity .

Common Pathways

- Thiazolidinone Formation: Cyclocondensation of substituted benzoic acid derivatives (e.g., 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid) with mercaptoacetic acid or 2-mercaptopropionic acid in DMF/ZnCl₂ .

- Reaction Conditions: Reflux for 8–12 hours, followed by recrystallization from ethanol .

Divergent Modifications

- Chloroacetyl Chloride Addition: Used to introduce chloro substituents in azetidinone derivatives, as seen in 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid .

- Benzylidene Incorporation: Achieved via Knoevenagel condensation between thiazolidinones and aromatic aldehydes .

Physicochemical Properties

| Property | 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid | 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)benzoic acid | Methyl Ester Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~340 (predicted) | 341.4 | 354.4 |

| Solubility | Low in water; moderate in DMSO | Similar | Higher lipophilicity |

| logP | ~2.5 (estimated) | ~3.1 | ~3.8 |

Biological Activity

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid, a thiazolidinone derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO3S |

| Molecular Weight | 313.37 g/mol |

| CAS Number | 298216-87-2 |

| InChI | InChI=1S/C17H15NO3S/c19... |

| InChIKey | NOJPLFKBINIONR-UHFFFAOYSA-N |

Synthesis

The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid typically involves the reaction of appropriate thiazolidinone precursors with benzoyl chloride under controlled conditions. The resulting compound is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid exhibits significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, showcasing efficacy superior to traditional antibiotics such as ampicillin.

Antibacterial Efficacy:

In a comparative study, the compound showed better antibacterial potency against Gram-positive bacteria including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard reference drugs.

Antifungal Activity:

The compound also demonstrated notable antifungal activity against species like Candida albicans and Aspergillus niger. The results indicated a higher degree of antifungal potency compared to reference antifungal agents like fluconazole.

Anti-inflammatory Effects

In preclinical models, this compound has shown promise in reducing inflammation. It was observed to decrease leukocyte recruitment during acute inflammatory responses in mouse models. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial effects of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid against resistant bacterial strains.

- Methodology : The compound was tested using serial dilution techniques against MRSA and other resistant strains.

- Results : The compound exhibited MIC values significantly lower than those of conventional treatments, indicating its potential as a new antimicrobial agent.

-

Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory potential in a murine model.

- Methodology : Mice were treated with the compound prior to inducing inflammation.

- Results : A marked reduction in inflammatory markers was observed, suggesting its utility in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Step 1 : Condensation of a substituted benzaldehyde with a thiazolidinone precursor.

- Step 2 : Cyclization to form the thiazolidinone ring, followed by coupling with benzoic acid derivatives.

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and catalysts (e.g., p-toluenesulfonic acid) to enhance yields. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns (e.g., benzyl group at C3 of the thiazolidinone ring).

- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Ensures molecular weight accuracy (e.g., [M+H]⁺ calculated for C₁₇H₁₄NO₃S: 316.0743) .

Q. What preliminary biological screening methods are used to assess its activity?

- Methodological Answer :

- In vitro assays : Anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination), antimicrobial activity using microdilution (MIC against S. aureus or E. coli).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Modifications : Introduce substituents at the benzyl (e.g., electron-withdrawing Cl or NO₂) or benzoic acid (e.g., hydroxyl or methoxy groups) moieties.

- Data-Driven SAR : Evidence from analogs (e.g., 4-chloro or 4-hydroxybenzylidene derivatives in ) shows that electron-withdrawing groups enhance antimicrobial activity but reduce solubility. Quantitative SAR (QSAR) models using logP and polar surface area predict bioavailability .

Q. What crystallographic techniques resolve discrepancies in proposed molecular conformations?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Confirms the (Z)-configuration of the benzylidene group and planarity of the thiazolidinone ring. For example, reports a similar compound with a dihedral angle of 8.2° between the thiazolidinone and benzene rings, critical for docking studies .

Q. How should researchers address contradictory data in biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., serum concentration in cell culture, incubation time).

- Mechanistic Re-evaluation : Use molecular docking (e.g., AutoDock Vina) to test binding hypotheses. For instance, conflicting COX-2 inhibition data may arise from variations in the compound’s tautomeric states .

Q. What in vivo models are appropriate for validating anti-inflammatory or anticancer activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.